molecular formula C17H13BrN4O4S B11780687 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

カタログ番号: B11780687
分子量: 449.3 g/mol
InChIキー: FAUPFKIJODXCHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide (molecular formula: C₁₇H₁₄BrN₃O₂S, molecular weight: 404.28 g/mol) features a 1,3,4-oxadiazole core substituted with a 2-bromophenyl group, a thioether linkage (-S-), and an acetamide moiety attached to a 2-methyl-4-nitrophenyl ring . Key identifiers include ChemSpider ID 950262 and MDL number 332114-24-6 .

The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a pharmacologically relevant heterocycle.

特性

分子式

C17H13BrN4O4S

分子量

449.3 g/mol

IUPAC名

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C17H13BrN4O4S/c1-10-8-11(22(24)25)6-7-14(10)19-15(23)9-27-17-21-20-16(26-17)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,23)

InChIキー

FAUPFKIJODXCHX-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

製品の起源

United States

準備方法

Cyclodehydration Using Phosphorus Oxychloride (POCl₃)

A 2-bromobenzohydrazide derivative is reacted with a carboxylic acid (e.g., acetic acid) in the presence of POCl₃ as a cyclizing agent. The reaction proceeds at 80–100°C for 6–8 hours, yielding 5-(2-bromophenyl)-1,3,4-oxadiazol-2(3H)-one. Subsequent thiolation replaces the oxygen atom at position 2 with a sulfur group.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (hydrazide:carboxylic acid)

  • Catalyst: POCl₃ (3 equivalents)

  • Solvent: Dichloroethane

  • Yield: ~65–70% (based on analogous oxadiazole syntheses).

Alternative Cyclization via Carbodiimide Coupling

Ethyl 2-bromobenzoate is condensed with hydrazine hydrate to form the hydrazide, followed by coupling with chloroacetic acid using N,N’-dicyclohexylcarbodiimide (DCC). This method avoids harsh acidic conditions but requires longer reaction times (12–15 hours).

Thioether Formation

The thioether linkage is introduced via nucleophilic substitution between the oxadiazole-thiol and a halogenated acetamide precursor.

Preparation of N-(2-Methyl-4-Nitrophenyl)Chloroacetamide

2-Methyl-4-nitroaniline is acylated with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine). The product is isolated via recrystallization from ethanol.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions)

  • Yield: 85–90%.

Coupling Reaction

The oxadiazole-thiol (1 equivalent) reacts with N-(2-methyl-4-nitrophenyl)chloroacetamide (1.1 equivalents) in dimethylformamide (DMF) at 60°C for 4 hours. Potassium carbonate (2 equivalents) facilitates deprotonation of the thiol group.

Optimization Note:
Replacing DMF with acetonitrile reduces side-product formation but lowers reaction efficiency.

Industrial-Scale Production Methods

Industrial protocols prioritize cost-effectiveness and scalability:

Continuous Flow Synthesis

A continuous flow system combines cyclodehydration and thioether formation in a single reactor, reducing processing time by 40% compared to batch methods.

Solvent Recycling

Ethanol-water mixtures (7:3 v/v) are used for recrystallization, achieving >99% purity while minimizing waste.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Overall Yield
POCl₃ CyclodehydrationHigh efficiency, short reaction timeCorrosive reagents, difficult scaling58–62%
Carbodiimide CouplingMild conditions, fewer side productsExpensive catalysts, longer duration50–55%
Continuous FlowScalable, reduced wasteHigh initial equipment cost68–72%

Mechanistic Insights

Cyclodehydration Mechanism

POCl₃ activates the carboxylic acid, forming a reactive acyl chloride intermediate. Nucleophilic attack by the hydrazide nitrogen initiates ring closure, with water elimination completing the oxadiazole formation.

Thioether Coupling

The thiolate anion (generated via deprotonation) displaces chloride from the chloroacetamide in an SN₂ mechanism. Steric hindrance from the 2-methyl-4-nitrophenyl group necessitates elevated temperatures for sufficient reactivity.

Challenges and Solutions

Nitro Group Stability

The electron-withdrawing nitro group destabilizes the intermediate during acylation. Using low temperatures (0–5°C) and slow reagent addition mitigates decomposition.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting byproducts. Gradient elution (20→50% ethyl acetate) achieves baseline separation.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces cyclodehydration time to 30 minutes, though yields remain comparable to conventional methods.

Enzymatic Catalysis

Lipase-catalyzed acylation of 2-methyl-4-nitroaniline in ionic liquids offers a greener alternative, but enzyme denaturation at high nitro group concentrations limits applicability .

化学反応の分析

反応の種類

    酸化: この化合物は、特にチオエーテル結合で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを形成します。

    還元: 還元反応はニトロ基を標的にすることができ、アミン基に変換します。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。

    還元: パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

    置換: アミン、チオール、アルコキシドなどの求核剤を適切な条件下で使用できます。

生成される主な生成物

    スルホキシドとスルホン: 酸化反応からの。

    アミン: ニトロ基の還元からの。

    置換誘導体: 求核置換反応からの。

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance:

  • In Vitro Studies : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. Studies have shown that derivatives of similar structures can achieve MICs as low as 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been a focal point in research:

  • Cell Line Studies : In vitro assays using human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) have shown that the compound can induce apoptosis and inhibit cell proliferation. Percent growth inhibition (PGI) rates of over 70% have been reported in studies .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor:

  • Mechanism of Action : Preliminary studies suggest that it can inhibit enzymes involved in critical metabolic pathways, including acetylcholinesterase, which is relevant in neurodegenerative diseases . This property positions it as a candidate for further exploration in treating conditions like Alzheimer's disease.

Agrochemical Applications

Beyond medicinal chemistry, the compound's structure suggests potential applications in agrochemicals:

  • Pesticidal Properties : Similar oxadiazole derivatives have shown promise as pesticides due to their ability to disrupt biological processes in pests. Research indicates that compounds with similar scaffolds can effectively control agricultural pests while being less toxic to beneficial insects .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various oxadiazole derivatives, including the compound . The results indicated that it exhibited potent activity against resistant strains of bacteria, highlighting its potential as a new class of antimicrobial agents .

Case Study 2: Anticancer Research

In a recent investigation into novel anticancer agents, the compound was synthesized and tested against several cancer cell lines. The findings revealed that it significantly inhibited cell growth through apoptosis induction mechanisms, making it a candidate for further development in cancer therapy .

作用機序

6. 類似の化合物との比較

類似の化合物

  • 2-((5-フェニル-1,3,4-オキサジアゾール-2-イル)チオ)-N-(2-メチル-4-ニトロフェニル)アセトアミド
  • 2-((5-(2-クロロフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N-(2-メチル-4-ニトロフェニル)アセトアミド
  • 2-((5-(2-フルオロフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N-(2-メチル-4-ニトロフェニル)アセトアミド

独自性

2-((5-(2-ブロモフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N-(2-メチル-4-ニトロフェニル)アセトアミドにブロモフェニル基が存在することは、脂溶性を高めるなどのユニークな特性を付与し、その生物活性と溶解性に影響を与える可能性があります。 さらに、フェニル環上の特定の置換パターンは、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があります。

類似化合物との比較

Structural Analogues with Halogenated Aromatic Substituents

Halogen atoms (Br, Cl) are common in bioactive oxadiazoles due to their ability to enhance binding affinity and modulate pharmacokinetics.

Compound Name Substituents (Oxadiazole/Acetamide) Molecular Formula Melting Point (°C) Key Biological Activity Reference ID
Target Compound 2-Bromophenyl / 2-Methyl-4-nitrophenyl C₁₇H₁₄BrN₃O₂S N/A Discontinued (Commercial)
Compound 154 (2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide) 4-Chlorophenyl / Pyrimidinyl C₂₃H₁₇ClN₆O₂S N/A IC₅₀ = 3.8 μM (A549 cells)
Compound 5d (2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide) 5-Bromobenzofuran / 4-Fluorophenyl C₁₉H₁₂BrFN₃O₃S N/A Tyrosinase inhibition
Compound 8v (N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) Indolylmethyl / 2-Methyl-6-nitrophenyl C₂₀H₁₇N₅O₄S N/A LOX inhibition (Biological)

Key Observations :

  • However, Compound 154’s superior cytotoxicity (IC₅₀ = 3.8 μM) highlights the role of pyrimidinyl groups in enhancing anticancer activity.
  • Nitrophenyl Effects : Both the target compound and Compound 8v include nitrophenyl groups, but the latter’s indolylmethyl substituent likely improves LOX inhibition due to aromatic π-stacking interactions .

Analogues with Heterocyclic or Phthalazinone Modifications

Modifications to the oxadiazole core or acetamide tail can alter bioactivity and physicochemical properties.

Compound Name Substituents (Oxadiazole/Acetamide) Molecular Formula Melting Point (°C) Key Biological Activity Reference ID
4b (2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide) Phthalazinone / Sulfamoylphenyl C₂₀H₁₅N₅O₅S₂ >300 Anti-proliferative (Synthesis)
2a (2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide) Benzofuran / 3-Chlorophenyl C₁₈H₁₂ClN₃O₃S N/A Antimicrobial
Compound 15 (Triazole derivative with bromo-hydroxyphenyl) Bromo-hydroxyphenyl / Tetrahydrobenzothiophen C₂₀H₁₈BrN₅O₂S₂ N/A Predicted pKa = 7.54

Key Observations :

  • Phthalazinone Derivatives: Compound 4b’s high melting point (>300°C) reflects strong intermolecular interactions due to its fused phthalazinone ring, though bioactivity data remain unreported .
  • Benzofuran Analogues : Compound 2a’s benzofuran moiety enhances antimicrobial activity compared to bromophenyl derivatives, possibly due to improved π-π stacking with microbial enzymes .

生物活性

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article focuses on its biological activity, including antitumor, antimicrobial, and other pharmacological properties, supported by relevant research findings.

  • Molecular Formula: C₁₈H₁₅BrN₄O₃S
  • Molecular Weight: 452.31 g/mol
  • CAS Number: 332154-67-3

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor properties. In a study evaluating various oxadiazole compounds, it was found that those containing bromophenyl groups demonstrated enhanced cytotoxicity against multiple cancer cell lines. The compound under discussion showed an IC₅₀ value of approximately 1.98 µg/mL against A-431 (human epidermoid carcinoma) cells, indicating potent antitumor activity .

Table 1: Antitumor Activity of Oxadiazole Derivatives

CompoundCell LineIC₅₀ (µg/mL)
Compound AA-4311.98
Compound BHepG22.50
Compound CMCF-73.10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, in vitro tests indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Compound XStaphylococcus aureus32 µg/mL
Compound YEscherichia coli64 µg/mL
Target CompoundPseudomonas aeruginosa16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the bromophenyl moiety and the oxadiazole ring is crucial for its antitumor and antimicrobial activities. Modifications in the phenyl groups significantly influence the compound's efficacy .

Key Findings:

  • Bromine Substitution: Enhances lipophilicity and bioactivity.
  • Oxadiazole Ring: Essential for interaction with biological targets.

Case Studies

One notable case study involved synthesizing a series of oxadiazole derivatives and testing their biological activities against various cancer cell lines. The results demonstrated that modifications in the substituent groups led to varied levels of cytotoxicity, with certain derivatives outperforming established chemotherapeutic agents like doxorubicin .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-oxadiazole core. Key steps include:

  • Cyclization : Reacting thiosemicarbazide derivatives with bromophenyl-substituted carboxylic acids under dehydrating conditions (e.g., POCl₃) to form the oxadiazole ring .
  • Thioether linkage : Coupling the oxadiazole-thiol intermediate with an acetamide derivative (e.g., 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide) using a base like K₂CO₃ in acetone or DMF under reflux .
  • Purification : Recrystallization from ethanol or dioxane to achieve high purity (>95%) .

Methodological Tip : Optimize reaction time and temperature (e.g., 6–8 hours at 60–80°C) to maximize yield. Monitor progress via TLC or HPLC .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:
Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution for thioether bond formation .
  • Catalysis : Ultrasonic irradiation reduces reaction time (e.g., from 8 hours to 2 hours) and improves homogeneity, as demonstrated in similar oxadiazole syntheses .
  • Stoichiometry : Use a 1.1:1 molar ratio of thiol to acetamide to account for side reactions .

Data Analysis : Compare melting points (e.g., 206–208°C for related compounds) and spectroscopic data (¹H NMR, IR) to confirm purity .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons), thioether (–S–CH₂– at δ 3.8–4.2 ppm), and acetamide (–NH– at δ 10.2 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical values) .

Advanced: How can molecular docking studies complement experimental data in elucidating biological activity?

Answer:

  • Target identification : Dock the compound into active sites of enzymes (e.g., acetylcholinesterase, COX-2) using software like AutoDock Vina to predict binding affinities .
  • SAR analysis : Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with activity trends observed in cytotoxicity assays .
  • Validation : Compare docking scores (e.g., ∆G = −8.2 kcal/mol) with experimental IC₅₀ values to refine computational models .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls to minimize variability .
  • Purity verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
  • Dose-response analysis : Perform sigmoidal curve fitting to calculate EC₅₀ values, ensuring statistical significance (p < 0.05) across replicates .

Basic: What key parameters should be considered when designing bioassays for this compound?

Answer:

  • Cell line selection : Use cancer (e.g., HeLa, HepG2) or microbial models based on target indications .
  • Concentration range : Test 0.1–100 µM doses to capture full dose-response profiles .
  • Endpoint assays : Employ MTT for viability, flow cytometry for apoptosis, and enzyme-linked assays (e.g., COX-2 inhibition) .

Advanced: What strategies resolve discrepancies in NMR spectral assignments during structural analysis?

Answer:

  • 2D NMR : Use HSQC and HMBC to correlate ambiguous proton and carbon signals (e.g., distinguishing oxadiazole C2/C5 positions) .
  • Deuteration : Solubilize the compound in DMSO-d₆ or CDCl₃ to enhance signal resolution .
  • X-ray crystallography : Resolve absolute configuration, as done for analogs in .

Advanced: How can in silico methods predict metabolic stability and toxicity?

Answer:

  • ADMET prediction : Use tools like SwissADME to estimate bioavailability (e.g., Lipinski’s Rule compliance) and toxicity (e.g., hepatotoxicity via ProTox-II) .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., CYP450-mediated oxidation) with Schrödinger’s Metabolism Module.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。